(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-14-8-9-16(12-19(14)23)25-22-18(11-15-5-2-3-7-20(15)28-22)21(26)24-13-17-6-4-10-27-17/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKWBDZLMWAUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NCC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties, antioxidant capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.4 g/mol. The structure features a chromene core with a furan ring and a fluoro-substituted phenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17FN2O3 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 2-(3-fluoro-4-methylphenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide |
| InChI Key | FZNJSOCUXQJPSS-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
A comparative study indicated that chromene derivatives exhibited IC50 values ranging from 12.2 to 22.6 µg/mL against different cancer cell lines, suggesting that structural modifications can enhance their potency . The presence of the phosphonate group in related compounds has been identified as a key factor influencing cytotoxicity, indicating that further modifications could lead to improved therapeutic agents .
Antioxidant Activity
The antioxidant activity of this compound has been evaluated alongside other chromene derivatives. Studies have shown that certain derivatives possess significant antioxidant properties, with IC50 values comparable to standard antioxidants like ascorbic acid . The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
Case Studies
- Cytotoxicity Assessment : A study involving the synthesis and evaluation of various chromene derivatives demonstrated that modifications at the phenyl and furan positions significantly affected their anticancer activity. One derivative showed an IC50 value of 12.2 µg/mL against breast cancer cells, indicating high efficacy .
- Antioxidant Evaluation : Another research effort assessed the antioxidant capacity of several chromene derivatives using DPPH and ABTS assays. The compound exhibited an IC50 value of 15 µg/mL in DPPH scavenging activity, showcasing its potential as an effective antioxidant agent .
The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets, including enzymes and receptors involved in cell signaling pathways. This interaction may modulate their activity, leading to apoptosis in cancer cells or enhanced antioxidant defenses in normal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the phenyl ring, chromene core, or carboxamide side chain. Key comparisons include:
- Fluorine vs. Fluorine’s electron-withdrawing effect may also stabilize the imino linker, reducing susceptibility to enzymatic degradation .
- Furan vs. This could improve binding to hydrophobic enzyme pockets or nucleic acids .
Structural and Crystallographic Insights
- Intramolecular Interactions: The furan-2-ylmethyl group may engage in weak C–H···O interactions, as observed in (E)-2-{[(furan-2-ylmethyl)imino]methyl}-4-nitrophenol (). These interactions stabilize molecular conformation and enhance crystal packing .
- Dihedral Angles : In analogues like (2Z)-2-fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide (), dihedral angles between aromatic rings range from 63° to 68°, similar to the target compound’s likely geometry. This spatial arrangement optimizes π-π stacking and receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
